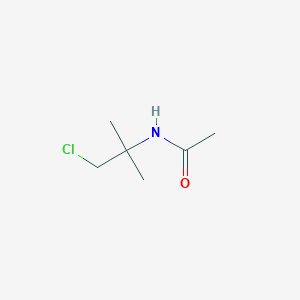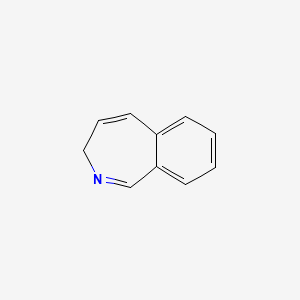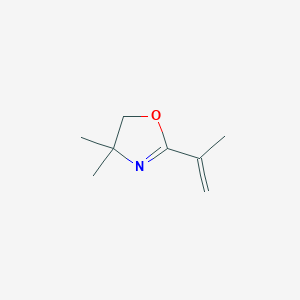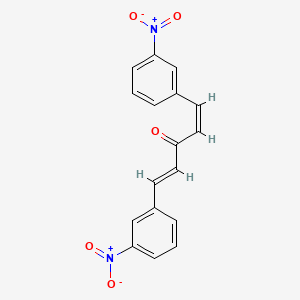
2,2,2-Trifluoro-N-hydroxyethanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-hydroxyethanimidoyl chloride: is a chemical compound with the molecular formula C2HClF3NO . It is characterized by the presence of trifluoromethyl, hydroxy, and imidoyl chloride functional groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-hydroxyethanimidoyl chloride typically involves the reaction of trifluoroacetic acid derivatives with hydroxylamine and subsequent chlorination. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,2,2-Trifluoro-N-hydroxyethanimidoyl chloride can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild to moderate conditions.
Major Products:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of trifluoroethylamine derivatives.
Substitution: Formation of various substituted ethanimidoyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2,2-Trifluoro-N-hydroxyethanimidoyl chloride is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various fluorinated compounds.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-N-hydroxyethanimidoyl chloride involves its reactivity with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reagent in substitution reactions. The hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
- 2,2,2-Trifluoro-N-phenylacetimidoyl chloride
- 2,2,2-Trifluoro-N-methylacetimidoyl chloride
- 2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide
Uniqueness: 2,2,2-Trifluoro-N-hydroxyethanimidoyl chloride is unique due to its combination of trifluoromethyl, hydroxy, and imidoyl chloride functional groups. This combination imparts distinct reactivity and makes it a valuable reagent in various chemical synthesis processes. Its ability to participate in multiple types of reactions, including oxidation, reduction, and substitution, further highlights its versatility.
Eigenschaften
CAS-Nummer |
815-03-2 |
|---|---|
Molekularformel |
C2HClF3NO |
Molekulargewicht |
147.48 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-hydroxyethanimidoyl chloride |
InChI |
InChI=1S/C2HClF3NO/c3-1(7-8)2(4,5)6/h8H |
InChI-Schlüssel |
HGBFTKBCGXYYDH-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NO)(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




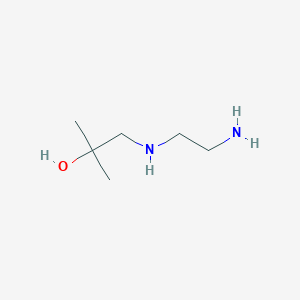

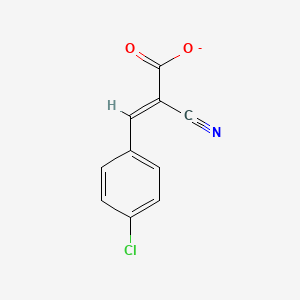
![2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione](/img/structure/B14745177.png)

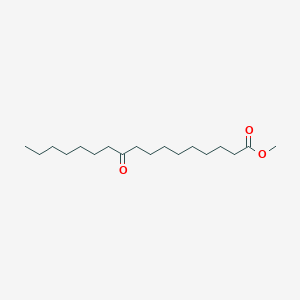
![Pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B14745196.png)
